molecular formula C19H29N5O2 B12166574 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide

Cat. No.: B12166574
M. Wt: 359.5 g/mol
InChI Key: WMGHEWFBOPDDCD-UHFFFAOYSA-N
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Description

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide is a complex organic compound that features a pyrazole and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1H-pyrazole and 6-oxopyridazine derivatives. The synthetic route may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with 1,3-diketones.

    Formation of the Pyridazine Ring: This involves the cyclization of appropriate hydrazine derivatives with diketones or diesters.

    Coupling Reactions: The pyrazole and pyridazine rings are then coupled under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyridazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-cyanoacetyl-3,5-dimethylpyrazole: Known for its use in organic synthesis.

    2,4,5-trisubstituted imidazoles: Used in various chemical reactions and as intermediates in drug synthesis.

Uniqueness

What sets 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide apart is its dual ring system, which provides a unique combination of chemical properties. This makes it particularly versatile in its applications, allowing for a wide range of modifications and functionalizations.

Properties

Molecular Formula

C19H29N5O2

Molecular Weight

359.5 g/mol

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide

InChI

InChI=1S/C19H29N5O2/c1-13(2)7-6-8-14(3)20-18(25)12-23-19(26)10-9-17(22-23)24-16(5)11-15(4)21-24/h9-11,13-14H,6-8,12H2,1-5H3,(H,20,25)

InChI Key

WMGHEWFBOPDDCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC(C)CCCC(C)C)C

Origin of Product

United States

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